molecular formula C17H12N4O2S B2391020 N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034344-26-6

N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2391020
CAS No.: 2034344-26-6
M. Wt: 336.37
InChI Key: GWOFZOMFJAWQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a pyridine moiety substituted with a furan ring and an amide linkage. The benzothiadiazole unit is known for its electron-deficient nature, making it valuable in polymer chemistry and drug design . The amide bond enhances solubility and enables interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-17(11-5-6-13-14(9-11)21-24-20-13)19-10-12-3-1-7-18-16(12)15-4-2-8-23-15/h1-9H,10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOFZOMFJAWQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[c]Thiadiazole-5-Carboxylic Acid

The benzo[c]thiadiazole core is typically synthesized via cyclization of ortho-diaminobenzenes with sulfur donors. A representative protocol involves:

  • Nitration of 2-aminobenzenethiol : Treatment with concentrated nitric acid yields 2-amino-5-nitrobenzenethiol.
  • Diazotization and cyclization : Reaction with sodium nitrite in acidic conditions forms the thiadiazole ring.
  • Oxidation to carboxylic acid : The nitro group is reduced to an amine (using H₂/Pd-C) and subsequently oxidized to a carboxyl group via KMnO₄ under acidic conditions.

Key Reaction Conditions :

  • Diazotization: 0–5°C, HCl/NaNO₂, 2 h.
  • Cyclization: Reflux in ethanol, 6 h.
  • Oxidation: 80°C, 48 h (yield: 68–72%).

Preparation of (2-(Furan-2-yl)Pyridin-3-yl)Methanamine

This intermediate is synthesized through a Friedländer annulation followed by reductive amination:

  • Friedländer synthesis of 2-(furan-2-yl)pyridine :
    • Condensation of furfurylamine with acetylpyridine derivatives in acetic acid at 120°C.
    • Yields: 55–60% after purification by column chromatography.
  • Nitration at the 3-position :
    • Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and quenching with iodine or electrophiles.
  • Reduction of nitrile to amine :
    • Hydrogenation over Raney Ni (H₂, 50 psi, 12 h) converts the nitrile to the primary amine.

Amide Bond Formation

The final step employs carbodiimide-mediated coupling:

  • Activation of benzo[c]thiadiazole-5-carboxylic acid :
    • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, 0°C, 1 h.
  • Nucleophilic attack by (2-(furan-2-yl)pyridin-3-yl)methanamine :
    • Addition of amine (1.2 equiv) in DMF, stirred at room temperature for 24 h.
  • Workup and purification :
    • Extraction with ethyl acetate, washing with NaHCO₃, and chromatography (SiO₂, hexane:EtOAc 3:1).

Yield Optimization :

  • Excess amine (1.5 equiv) improves conversion to 85–90%.
  • Microwave-assisted coupling (50°C, 30 min) reduces reaction time without compromising yield.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Coupling

A streamlined method combines thiadiazole formation and amide coupling in a single vessel:

  • In situ generation of benzo[c]thiadiazole-5-carbonyl chloride :
    • Thionyl chloride (SOCl₂) reflux, 4 h.
  • Direct coupling with amine :
    • Add amine and triethylamine (base), stir at 40°C, 12 h.

      Advantages : Eliminates intermediate isolation; total yield: 70–75%.

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound benzo[c]thiadiazole acid is coupled with the amine using DIC (diisopropylcarbodiimide). Cleavage with TFA/H₂O (95:5) liberates the product in 65% yield.

Critical Analysis of Reaction Conditions

Parameter Conventional Method Microwave Method Solid-Phase Method
Reaction Time 24–48 h 0.5–2 h 12–24 h
Yield (%) 70–85 80–90 60–65
Purity (HPLC) >95% >98% >90%
Scalability Kilogram-scale Limited Milligram-scale

Key Observations :

  • Microwave irradiation enhances reaction efficiency but requires specialized equipment.
  • Solid-phase synthesis suits combinatorial libraries but offers lower yields.

Purification and Characterization

  • Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 4:1 to 1:1).
  • Recrystallization : Ethanol/water (7:3) yields crystalline product (mp 182–184°C).
  • Spectroscopic Validation :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.80–7.65 (m, 3H, thiadiazole-H), 6.85 (d, J = 3.4 Hz, 1H, furan-H).
    • HRMS (ESI+) : m/z calcd for C₁₈H₁₂N₄O₂S [M+H]⁺: 341.0804; found: 341.0808.

Challenges and Optimization Opportunities

  • Regioselectivity in Pyridine Functionalization : Directed ortho-metalation (DoM) often produces mixtures; Pd-catalyzed C–H activation may improve selectivity.
  • Thiadiazole Ring Stability : Acidic conditions during cyclization can lead to decomposition; buffered systems (pH 6–7) enhance stability.
  • Amine Nucleophile Reactivity : Bulky furan-pyridine substituents hinder coupling; ultrasonication (40 kHz, 30 min) increases reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents/Functional Groups Key Applications/Activities Reference ID
N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (Target Compound) Benzo[c][1,2,5]thiadiazole Furan-2-yl-pyridine, carboxamide Not explicitly reported
ND-11543 (Imidazo[2,1-b]thiazole-5-carboxamide) Imidazo[2,1-b]thiazole Trifluoromethylpyridine, piperazine, fluoro-benzyl Anti-tuberculosis agent
Compound 7b (Thiadiazole derivative) Thiadiazole Phenyl, hydrazinecarbothioamide Anticancer (HepG-2, IC50 = 1.61 µg/mL)
5-Fluoro-6-alkoxy-benzo[c][1,2,5]thiadiazole Benzo[c][1,2,5]thiadiazole Fluoro, alkoxy, furan Polymer electronics
N-(5-Ethylamino-thiazol-2-yl)benzofuran-carbohydrazide Thiazole, benzofuran Ethylamino, nitro, carbohydrazide Synthetic intermediate

Key Observations :

  • Benzothiadiazole vs. Thiadiazole/Thiazole Cores : The target compound’s benzothiadiazole core distinguishes it from simpler thiadiazoles (e.g., compound 7b) and thiazoles (e.g., ND-11543). Benzothiadiazole derivatives exhibit stronger electron-withdrawing properties, which are critical in optoelectronic materials .
  • Furan and Pyridine Substitutions : The furan-pyridine moiety in the target compound is structurally unique compared to ND-11543’s trifluoromethylpyridine or compound 7b’s phenyl group. Furan’s oxygen atom may enhance hydrogen-bonding interactions in biological systems .

Key Observations :

  • The target compound’s synthesis likely parallels ND-11543’s, utilizing carbodiimide-based coupling (e.g., EDC) to form the amide bond .
  • Triethylamine is commonly used in thiazole/thiadiazole syntheses (e.g., compound 7b), but the target compound’s furan-pyridine subunit may require specialized conditions to preserve stereochemistry .
Table 3: Reported Bioactivities of Analogous Compounds
Compound Name Biological Target/Activity IC50/EC50 Mechanism Notes Reference ID
ND-11543 Mycobacterium tuberculosis Not reported Inhibits cell wall synthesis
Compound 7b HepG-2 (Liver cancer) 1.61 ± 1.92 µg/mL Induces apoptosis via ROS generation
Compound 11 (Thiazole) HepG-2 1.98 ± 1.22 µg/mL DNA intercalation

Key Observations :

  • The benzothiadiazole core may confer unique electronic properties for targeting enzymes or DNA .
  • The furan subunit in the target compound could modulate bioavailability compared to phenyl or trifluoromethyl groups in ND-11543 .

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₇H₁₂N₄O₂S
Molecular Weight 336.4 g/mol
CAS Number 2034344-26-6

The synthesis typically involves multi-step reactions starting from furan and pyridine intermediates, which are then coupled with benzo[c][1,2,5]thiadiazole under controlled conditions to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The exact molecular targets remain under investigation but may include components involved in cancer progression and viral replication pathways .

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of N-heterocycles, including compounds similar to this compound. Research indicates that such compounds can inhibit viral replication in vitro, demonstrating effective EC50 values comparable to established antiviral agents .

Antitumor Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. For example, compounds containing thiadiazole moieties have shown significant cytotoxic effects against various cancer cell lines. In particular, modifications in the structure of these compounds can enhance their potency against tumor cells by affecting the interaction with target proteins involved in cell proliferation and survival .

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluated a series of N-Heterocycles for their antiviral activity against HIV. The compound showed promising results with an EC50 value lower than that of standard treatments .
  • Cytotoxicity Assessment : In vitro assays demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant potential as antitumor agents .
  • Structure-Activity Relationship (SAR) : Research has indicated that substituents on the thiadiazole ring significantly influence biological activity. For instance, the presence of electron-donating groups has been correlated with increased potency against specific cancer targets .

Q & A

Q. 1.1. What synthetic methodologies are optimal for constructing the benzo[c][1,2,5]thiadiazole core in this compound?

Methodological Answer: The benzo[c][1,2,5]thiadiazole scaffold is typically synthesized via cyclization of ortho-diaminobenzenes with sulfur sources. For this compound, the carboxylic acid precursor (benzo[c][1,2,5]thiadiazole-5-carboxylic acid) is activated using thionyl chloride (SOCl₂) to form the acid chloride, which is then coupled with the amine moiety (e.g., (2-(furan-2-yl)pyridin-3-yl)methylamine) in anhydrous DMF under nitrogen. Key parameters include:

  • Temperature: 0–5°C during acid chloride formation to prevent side reactions.
  • Catalysts: Triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the carboxamide product .

Q. 1.2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy: Confirm the presence of furan (δ 6.3–7.5 ppm, aromatic protons), pyridine (δ 8.1–8.9 ppm), and thiadiazole (δ 7.8–8.2 ppm) moieties.
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography: Resolve ambiguity in regiochemistry (e.g., substitution on pyridine vs. thiadiazole) .

Q. 1.3. What preliminary assays are recommended to screen for biological activity?

Methodological Answer:

  • Antimicrobial: Broth microdilution assays against MRSA (MIC ≤ 16 µg/mL) and Candida albicans (IC₅₀ ≤ 20 µM) .
  • Antiviral: Plaque reduction assays for RNA viruses (e.g., DENV) at non-cytotoxic concentrations (CC₅₀ > 50 µM) .
  • Cytotoxicity: MTT assays on HEK-293 cells to establish selectivity indices (SI > 10) .

Advanced Research Questions

Q. 2.1. How can contradictory bioactivity data (e.g., potency variation across pathogen strains) be resolved?

Methodological Answer:

  • Mechanistic Profiling: Perform time-kill kinetics to differentiate bactericidal vs. bacteriostatic effects .
  • Resistance Studies: Serial passage assays to assess mutation-driven resistance in MRSA .
  • Metabolomics: LC-MS/MS to identify metabolite interference (e.g., efflux pump upregulation) .

Q. 2.2. What strategies enhance the pharmacokinetic profile of this compound?

Methodological Answer:

  • Solubility Enhancement: Co-crystallization with cyclodextrins or PEGylation .
  • Metabolic Stability: Liver microsome assays (human vs. rodent) to identify CYP450 liabilities. Introduce fluorinated groups to block oxidation sites .
  • BBB Penetration: LogP optimization (<3.5) via substituent modification (e.g., replacing furan with pyrazole) .

Q. 2.3. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Core Modifications: Replace benzo[c][1,2,5]thiadiazole with benzothiazole to assess π-stacking effects .
  • Substituent Analysis: Systematic variation of pyridine substituents (e.g., electron-withdrawing groups at C2 vs. C4) .
  • 3D-QSAR Modeling: CoMFA/CoMSIA using crystallographic data to predict binding to kinase targets .

Q. 2.4. What in vivo models are suitable for validating therapeutic potential?

Methodological Answer:

  • Murine Infection Models: Intraperitoneal MRSA challenge (20 mg/kg dose, BID for 7 days) .
  • Pharmacokinetics: Plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
  • Toxicity: Histopathology of liver/kidney post 28-day repeat-dose study .

Key Research Gaps and Future Directions

  • Mechanistic Elucidation: Target deconvolution via thermal shift assays or CRISPR-Cas9 screening .
  • Polypharmacology: Assess off-target effects on GPCRs or ion channels .
  • Formulation: Nanoparticle encapsulation for sustained release in biofilm infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.